molecular formula C17H13NO3 B2576368 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid CAS No. 105576-79-2

2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid

Cat. No.: B2576368
CAS No.: 105576-79-2
M. Wt: 279.295
InChI Key: WEFLANDBXLRUSP-UHFFFAOYSA-N
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Description

2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid is a complex organic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline moiety is known for its presence in many biologically active compounds, making this compound a valuable subject for research.

Mechanism of Action

Target of Action

The primary target of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid Structurally related compounds have been found to inhibit hiv-1 integrase strand transfer . This suggests that This compound may also interact with similar targets.

Mode of Action

The exact mode of action of This compound It’s structurally related compounds have been found to inhibit hiv-1 integrase strand transfer , suggesting that it may interact with its targets in a similar manner.

Biochemical Pathways

The specific biochemical pathways affected by This compound Given its potential role as an hiv-1 integrase strand transfer inhibitor , it may affect pathways related to viral replication.

Result of Action

The specific molecular and cellular effects of This compound If it acts as an hiv-1 integrase strand transfer inhibitor , it could potentially prevent the integration of the viral genome into the host cell’s DNA, thereby inhibiting viral replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the quinoline ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve rigorous purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions.

Scientific Research Applications

2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Quinolinone: An oxidized form of quinoline with distinct chemical properties.

    Isoquinoline: A structural isomer with different reactivity and applications.

Uniqueness

2-(1-Methyl-4-oxo-1,4-dihydro-3-quinolinyl)benzenecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(1-methyl-4-oxoquinolin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-18-10-14(11-6-2-3-7-12(11)17(20)21)16(19)13-8-4-5-9-15(13)18/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFLANDBXLRUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649026
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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